Dopamine Transporter (DAT) Inhibition: Potency Comparison with Amantadine
(1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol inhibits the human dopamine transporter (DAT) with an IC50 value of 658 nM in [3H]dopamine reuptake assays using HEK293 cells expressing human DAT [1]. This level of potency is significantly higher than that reported for the classical adamantane derivative amantadine. In comparable synaptosomal preparations, amantadine inhibits dopamine uptake only at high concentrations, with a reported Ki of 125 µM [2]. This represents an approximately 190-fold difference in potency.
| Evidence Dimension | Inhibition of dopamine transporter (DAT) |
|---|---|
| Target Compound Data | IC50 = 658 nM |
| Comparator Or Baseline | Amantadine: Ki = 125,000 nM (125 µM) |
| Quantified Difference | Approximately 190-fold higher potency for the target compound |
| Conditions | Target: [3H]DA reuptake in HEK293 cells expressing hDAT. Comparator: [3H]DA uptake in rat striatal synaptosomes. |
Why This Matters
This quantitative difference demonstrates that for research focused on dopaminergic signaling, (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol provides a far more potent tool compound than amantadine, enabling studies at lower, potentially more physiologically relevant concentrations and reducing off-target effects associated with high drug loads.
- [1] EcoDrugPlus. Bioactivity data for (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol. Inhibition of human DAT expressed in HEK293 cells. View Source
- [2] Brown, F., & Redfern, P. H. (1976). Studies on the mechanism of action of amantadine. British Journal of Pharmacology, 58(4), 561-567. View Source
